molecular formula C13H9F5N2O3 B7642662 N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide

N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide

Cat. No. B7642662
M. Wt: 336.21 g/mol
InChI Key: PUEMRRYDXKEWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide, also known as DFO-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFO-4 is a highly specific and potent inhibitor of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in the cellular response to hypoxia.

Mechanism of Action

N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide works by binding to the HIF-1α subunit and preventing its translocation to the nucleus, thereby inhibiting the transcriptional activity of HIF-1. This leads to a decrease in the expression of HIF-1 target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-angiogenic effect, as it inhibits the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide in lab experiments is its high specificity and potency towards HIF-1. This makes it an ideal tool for studying the role of HIF-1 in various cellular processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide. One area of focus is the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of this compound. In addition, further studies are needed to investigate the potential applications of this compound in other diseases, such as ischemic heart disease and neurological disorders. Finally, the development of more potent and selective HIF-1 inhibitors based on the structure of this compound could lead to the discovery of new drugs for cancer therapy.

Synthesis Methods

The synthesis of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-(difluoromethoxy)benzaldehyde with 2,2,2-trifluoroethylamine to form an imine intermediate. The imine is then reacted with ethyl chloroacetate to form the oxazole ring, followed by hydrolysis to yield the final product, this compound.

Scientific Research Applications

N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer therapy, as HIF-1 is known to play a crucial role in tumor growth and metastasis. Inhibition of HIF-1 by this compound has been shown to suppress tumor growth and sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F5N2O3/c14-12(15)23-9-4-2-1-3-7(9)10(13(16,17)18)20-11(21)8-5-22-6-19-8/h1-6,10,12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMRRYDXKEWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)NC(=O)C2=COC=N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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